molecular formula C26H29N3O2 B7553021 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide

3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide

Cat. No. B7553021
M. Wt: 415.5 g/mol
InChI Key: KHJMGGINNDWRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide, also known as BMS-986001, is a small molecule drug that has shown potential in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its inhibition has been shown to have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer cells, the drug has been shown to inhibit cell proliferation and induce cell death. Inflammatory responses have been reduced by the drug in various models, including those of rheumatoid arthritis and asthma. Additionally, the drug has been shown to improve glucose metabolism in obese mice.

Advantages and Limitations for Lab Experiments

One advantage of 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide is its specificity for BRD4, which reduces the risk of off-target effects. However, the drug has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the drug has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several potential future directions for the research and development of 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide. One area of interest is the drug's potential use in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Additionally, the drug's effects on inflammation and glucose metabolism suggest potential applications in metabolic disorders such as type 2 diabetes. Finally, further research is needed to evaluate the safety and efficacy of the drug in human clinical trials.

Synthesis Methods

The synthesis of 3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide involves the reaction of 3-aminopropanoic acid with benzyl isocyanate, followed by the reaction of the resulting intermediate with 1,2-diphenylethylamine. The final product is obtained after purification using column chromatography. The synthesis method has been described in detail in a patent filed by Bristol-Myers Squibb, the company that developed the drug.

Scientific Research Applications

3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide has been studied extensively in preclinical models for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. In particular, the drug has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving glucose metabolism.

properties

IUPAC Name

3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c1-29(20-22-13-7-3-8-14-22)26(31)27-18-17-25(30)28-24(23-15-9-4-10-16-23)19-21-11-5-2-6-12-21/h2-16,24H,17-20H2,1H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJMGGINNDWRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)NCCC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.